molecular formula C11H15ClN2O2 B1334603 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide CAS No. 302949-31-1

2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide

Cat. No. B1334603
M. Wt: 242.7 g/mol
InChI Key: XDAQXAPOGMEXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.7 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecule contains a total of 31 bonds, including 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, and 1 aromatic ether .

It has a density of 1.2±0.1 g/cm3, a boiling point of 358.0±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 63.7±3.0 kJ/mol, and the flash point is 170.3±26.5 °C . The compound has a molar refractivity of 58.3±0.3 cm3, a polar surface area of 47 Å2, a polarizability of 23.1±0.5 10-24 cm3, a surface tension of 42.2±3.0 dyne/cm, and a molar volume of 186.0±3.0 cm3 .

Scientific Research Applications

1. Environmental Impact and Water Treatment

Research has shown the transformation of pharmaceutically active compounds like gemfibrozil (closely related to 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide) into chlorinated by-products during wastewater treatment. The reaction of gemfibrozil with chlorine leads to chlorinated derivatives, indicating a potential environmental impact of such pharmaceuticals when treated with chlorine in wastewater systems (Krkošek et al., 2011).

2. Chemical Synthesis and Characterization

New derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, a class of compounds including 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide, have been characterized by X-ray powder diffraction. These compounds are investigated for their potential as pesticides, indicating a significant application in agricultural chemistry (Olszewska et al., 2011).

3. Pharmaceutical Applications

A study on the synthesis of gemfibrozil, a pharmaceutical related to 2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide, provides insights into the chemical processes involved in the production of such compounds. This research could be instrumental in the development and optimization of similar pharmaceuticals (Glushkov et al., 1995).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-6-4-9(5-7(2)10(6)12)16-8(3)11(15)14-13/h4-5,8H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAQXAPOGMEXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383104
Record name 2-(4-chloro-3,5-dimethylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3,5-dimethylphenoxy)propanohydrazide

CAS RN

302949-31-1
Record name 2-(4-chloro-3,5-dimethylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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